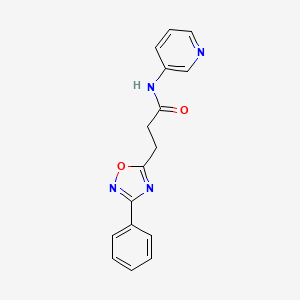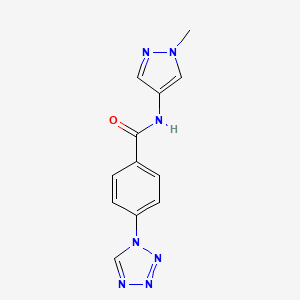![molecular formula C13H10FN5O2S B4526450 4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B4526450.png)
4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a sulfonamide group
Mécanisme D'action
Target of Action
The primary target of 4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, making it a common target for antibacterial agents .
Mode of Action
The compound interacts with its target, the DNA Gyrase enzyme, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . The disruption of these processes inhibits bacterial growth and proliferation .
Biochemical Pathways
The inhibition of the DNA Gyrase enzyme affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from replicating their DNA and producing essential proteins, leading to their eventual death .
Result of Action
The compound exhibits significant antibacterial activity against various bacterial strains . For instance, it has shown superior activity against Enterobacter aerogenes and potent activity against Bacillus subtilis . The inhibition of the DNA Gyrase enzyme leads to the disruption of DNA replication, resulting in the death of the bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the tetrazole intermediate.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the phenyl-tetrazole intermediate using a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its antibacterial properties and potential as a DNA gyrase inhibitor.
Biological Studies: The compound is used in in vitro studies to evaluate its efficacy against various bacterial strains.
Chemical Biology: It serves as a tool compound to study the interactions of sulfonamides with biological targets.
Industrial Applications: The compound’s derivatives are explored for use in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds share a similar tetrazole and phenyl structure but differ in the substituents on the phenyl ring.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities and are structurally similar due to the presence of aromatic rings and nitrogen atoms.
Uniqueness
4-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of a tetrazole ring, a fluorinated phenyl group, and a sulfonamide group. This unique structure contributes to its potent antibacterial activity and its ability to inhibit DNA gyrase, making it a valuable compound in medicinal chemistry research.
Propriétés
IUPAC Name |
4-fluoro-N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2S/c14-10-5-7-11(8-6-10)22(20,21)16-12-3-1-2-4-13(12)19-9-15-17-18-19/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTVWLITDIDBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid](/img/structure/B4526369.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B4526378.png)
![2-(cyclopentylamino)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B4526382.png)
![7-hydroxy-6-isopropyl-6a-methyloctahydro-5H-2,4-methano-1-oxa-6-azacyclopenta[cd]pentalen-5-one](/img/structure/B4526383.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4526391.png)
![N-(6-methoxypyridin-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4526394.png)

![N-(3-chlorobenzyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4526405.png)
![ethyl (2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4526406.png)
![1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4526426.png)

![4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4526439.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4526443.png)
![2-(benzylthio)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide](/img/structure/B4526455.png)
